3-[(3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl]benzoic acid is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl]benzoic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the bromophenyl group: This step often involves a bromination reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Formation of the pyrrole ring: This can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.
Coupling reactions: The final steps involve coupling the furan and pyrrole rings with the benzoic acid moiety, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-[(3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The furan and pyrrole rings can be oxidized under strong oxidizing conditions.
Reduction: The carbonyl group in the pyrrole ring can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: Oxidized derivatives of the furan and pyrrole rings.
Reduction: Alcohol derivatives of the pyrrole ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting cancer or inflammatory diseases.
Materials Science: The unique combination of aromatic and heterocyclic structures makes this compound a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes, particularly those involving aromatic and heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-[(3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl]benzoic acid is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The aromatic and heterocyclic structures allow it to bind to these targets with high affinity, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: These compounds also feature a combination of aromatic and heterocyclic structures and have diverse biological activities.
Imidazole Derivatives: These compounds are known for their broad range of chemical and biological properties.
Uniqueness
What sets 3-[(3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl]benzoic acid apart is its unique combination of furan, pyrrole, and benzoic acid moieties, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C28H18BrNO4 |
---|---|
Molecular Weight |
512.3 g/mol |
IUPAC Name |
3-[(3E)-3-[[5-(4-bromophenyl)furan-2-yl]methylidene]-2-oxo-5-phenylpyrrol-1-yl]benzoic acid |
InChI |
InChI=1S/C28H18BrNO4/c29-22-11-9-19(10-12-22)26-14-13-24(34-26)16-21-17-25(18-5-2-1-3-6-18)30(27(21)31)23-8-4-7-20(15-23)28(32)33/h1-17H,(H,32,33)/b21-16+ |
InChI Key |
SFRXZYPOLCFMPT-LTGZKZEYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)Br)/C(=O)N2C5=CC=CC(=C5)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC3=CC=C(O3)C4=CC=C(C=C4)Br)C(=O)N2C5=CC=CC(=C5)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.